1-Bromo-2-chloro-3-thiocyanato-benzene
Description
1-Bromo-2-chloro-3-thiocyanato-benzene is a tri-substituted aromatic compound featuring bromine, chlorine, and thiocyanato (-SCN) groups at positions 1, 2, and 3, respectively. The thiocyanato group introduces unique electronic and steric effects, distinguishing it from other halogenated benzene derivatives.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-2-1-3-6(7(5)9)11-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXXEIMIRZQQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-thiocyanato-benzene can be achieved through several synthetic routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine and chlorine substituents . The thiocyanate group can be introduced through nucleophilic substitution reactions using thiocyanate salts under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-2-chloro-3-thiocyanato-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and thiocyanate groups can participate in nucleophilic or electrophilic substitution reactions. Common reagents include nucleophiles like hydroxide ions or electrophiles like halogens.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with nucleophiles can yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3-thiocyanato-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-3-thiocyanato-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms can influence the reactivity of the thiocyanate group. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent pattern and electronic properties of 1-bromo-2-chloro-3-thiocyanato-benzene are compared below with structurally similar compounds (Table 1).
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electronic Effects : The thiocyanato group (-SCN) in the target compound is both electron-withdrawing and polar, contrasting with the electron-donating methoxy (-OCH₃) group in 183802-98-3. This difference significantly impacts reactivity in electrophilic substitution reactions .
- Lipophilicity : The trifluoromethyl (-CF₃) group in 857061-44-0 enhances lipophilicity, making it more suitable for hydrophobic environments compared to the polar -SCN group .
- Steric Hindrance : Tetramethyl derivatives (e.g., 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene) exhibit reduced reactivity due to steric crowding, whereas the linear -SCN group in the target compound allows for greater accessibility in reactions .
Physicochemical Properties
Solubility :
- The thiocyanato group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methoxy or trifluoromethyl analogues, which favor less polar solvents .
- Tetramethyl derivatives (e.g., C10H12BrCl) show poor solubility in water due to high hydrophobicity .
Thermal Stability :
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